molecular formula C17H18ClFN2 B5646178 1-(3-chlorophenyl)-4-[(3-fluorophenyl)methyl]piperazine

1-(3-chlorophenyl)-4-[(3-fluorophenyl)methyl]piperazine

Cat. No.: B5646178
M. Wt: 304.8 g/mol
InChI Key: IIQNKEKSEODNKE-UHFFFAOYSA-N
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Description

1-(3-chlorophenyl)-4-[(3-fluorophenyl)methyl]piperazine is a chemical compound that belongs to the piperazine family Piperazine derivatives are known for their wide range of biological activities and applications in medicinal chemistry

Preparation Methods

The synthesis of 1-(3-chlorophenyl)-4-[(3-fluorophenyl)methyl]piperazine typically involves the reaction of 3-chlorophenylpiperazine with 3-fluorobenzyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include continuous flow processes and advanced purification techniques to ensure consistent quality and efficiency.

Chemical Reactions Analysis

1-(3-chlorophenyl)-4-[(3-fluorophenyl)methyl]piperazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(3-chlorophenyl)-4-[(3-fluorophenyl)methyl]piperazine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(3-chlorophenyl)-4-[(3-fluorophenyl)methyl]piperazine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity and leading to various biological effects. For example, it may act as an antagonist or agonist at specific neurotransmitter receptors, influencing neuronal signaling and function .

Comparison with Similar Compounds

1-(3-chlorophenyl)-4-[(3-fluorophenyl)methyl]piperazine can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-(3-chlorophenyl)-4-[(3-fluorophenyl)methyl]piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClFN2/c18-15-4-2-6-17(12-15)21-9-7-20(8-10-21)13-14-3-1-5-16(19)11-14/h1-6,11-12H,7-10,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIQNKEKSEODNKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC(=CC=C2)F)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClFN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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